Superior Antimycobacterial Potency Against Wild-Type M. tuberculosis Relative to Closest In-Series Analogs
In a high-throughput phenotypic screen against M. tuberculosis H37Rv, N-phenylcyclobutanecarboxamide (designated PCB-17) exhibited an MIC of 1.8 µM. This potency is superior to several closely related phenylcyclobutane carboxamide analogs tested under identical conditions. For example, PCB-16 showed an MIC of 5.0 µM, representing a 2.8-fold decrease in potency. Similarly, PCB-19 (MIC = 2.3 µM) was 28% less potent [1]. This quantitative head-to-head comparison establishes PCB-17 as the most potent unsubstituted phenylcyclobutanecarboxamide in this study, providing a clear rationale for its selection as a preferred starting point for further medicinal chemistry optimization.
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 1.8 µM |
| Comparator Or Baseline | PCB-16: 5.0 µM; PCB-19: 2.3 µM; PCB-21: 2.0 µM; PCB-23: 1.3 µM |
| Quantified Difference | Target is 2.8-fold more potent than PCB-16; 1.3-fold more potent than PCB-19. |
| Conditions | M. tuberculosis wild-type H37Rv strain; MIC determination in liquid culture after 5 days of incubation. |
Why This Matters
This data provides a quantitative basis for selecting N-phenylcyclobutanecarboxamide over its closest in-series analogs for antitubercular drug discovery campaigns targeting MmpL3.
- [1] PMC. (2022). Table 5: Activity of PCB and 4PP analogs against M. tuberculosis MmpL3 mutant strains. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9435431/table/Tab5/ View Source
